1-[(2-Chlorophenyl)methyl]-3-iodobicyclo[1.1.1]pentane
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Overview
Description
1-[(2-Chlorophenyl)methyl]-3-iodobicyclo[1.1.1]pentane is a compound that belongs to the bicyclo[1.1.1]pentane (BCP) family.
Preparation Methods
The synthesis of 1-[(2-Chlorophenyl)methyl]-3-iodobicyclo[1.1.1]pentane typically involves the functionalization of the BCP core. Two practical and scalable methods for constructing the BCP framework are carbene insertion into the central bond of bicyclo[1.1.0]butanes and nucleophilic/radical addition across the central bond of [1.1.1]propellanes . These methods allow for the installation of various substituents at the bridgehead positions, making it possible to synthesize a wide range of BCP derivatives.
Chemical Reactions Analysis
1-[(2-Chlorophenyl)methyl]-3-iodobicyclo[1.1.1]pentane can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom in the compound can be replaced with other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions to form different products.
Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions can be used to introduce various functional groups at the bridgehead positions.
Common reagents used in these reactions include palladium catalysts, nucleophiles, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[(2-Chlorophenyl)methyl]-3-iodobicyclo[1.1.1]pentane has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology and Medicine: BCP derivatives, including this compound, are explored as bioisosteres for internal alkynes, tert-butyl groups, and mono-substituted/1,4-disubstituted arenes.
Materials Science: The compound’s three-dimensional structure and stability make it suitable for use in materials science applications, such as molecular rods, rotors, and supramolecular linker units.
Mechanism of Action
The mechanism of action of 1-[(2-Chlorophenyl)methyl]-3-iodobicyclo[1.1.1]pentane involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to fit into binding sites of target molecules, potentially altering their function. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
1-[(2-Chlorophenyl)methyl]-3-iodobicyclo[1.1.1]pentane can be compared with other BCP derivatives and similar compounds, such as:
Bicyclo[1.1.0]butanes: These compounds share a similar strained ring structure and are used as intermediates in the synthesis of BCP derivatives.
Higher Bicycloalkanes: Compounds with larger ring systems that share some structural similarities with BCP derivatives.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both chlorine and iodine atoms, which can be further functionalized for various applications.
Properties
IUPAC Name |
1-[(2-chlorophenyl)methyl]-3-iodobicyclo[1.1.1]pentane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClI/c13-10-4-2-1-3-9(10)5-11-6-12(14,7-11)8-11/h1-4H,5-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVMBKTHMVONJEC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2)I)CC3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClI |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.58 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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